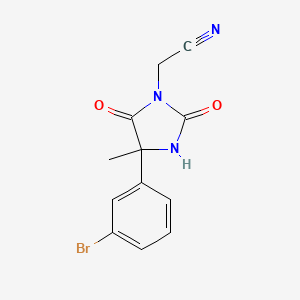![molecular formula C16H14O2 B13359607 3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as substituted benzene derivatives.
Formation of the Fused Ring System: The key step involves the formation of the dibenzoannulene ring system through cyclization reactions. This can be achieved using various cyclization agents and catalysts.
Introduction of Functional Groups: The methoxy group and the ketone functional group are introduced through specific reactions, such as methylation and oxidation, respectively.
Industrial Production Methods
Industrial production of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one
- 3-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)-N,N-dimethyl-1-propanaminium
Uniqueness
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
14-methoxytricyclo[9.4.0.03,8]pentadeca-1(11),2,4,6,12,14-hexaen-9-one |
InChI |
InChI=1S/C16H14O2/c1-18-14-7-6-11-10-16(17)15-5-3-2-4-12(15)8-13(11)9-14/h2-9,15H,10H2,1H3 |
Clé InChI |
NTNMAAPPINSVLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC(=O)C3C=CC=CC3=C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1,3(13),4(11),6(10),7,14,16(23),18(22),19-nonaene](/img/structure/B13359528.png)
![2-{[5-(4-chlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359530.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359535.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)

![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)




![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
